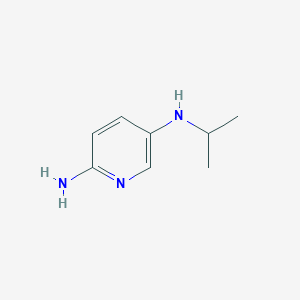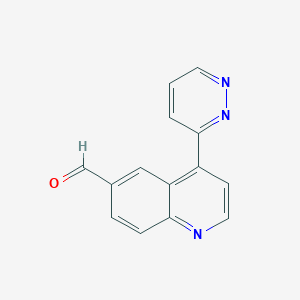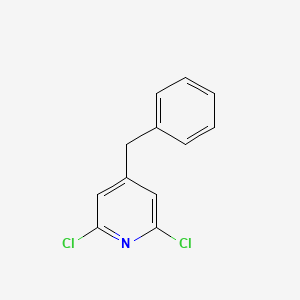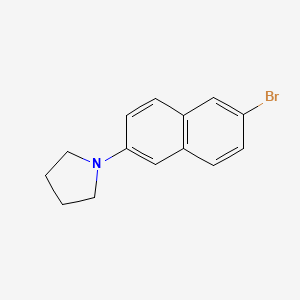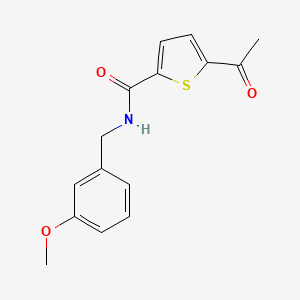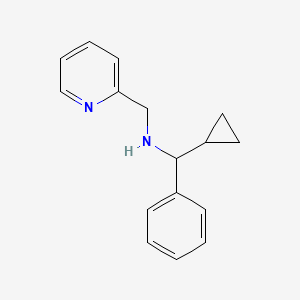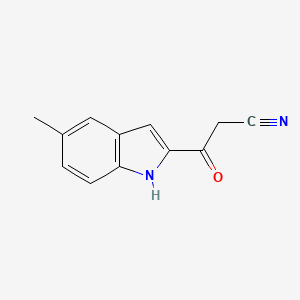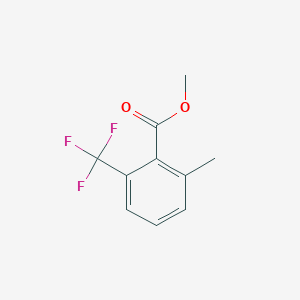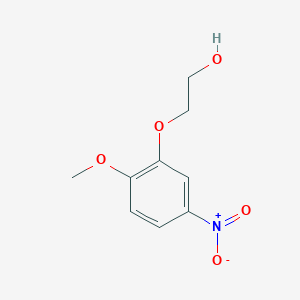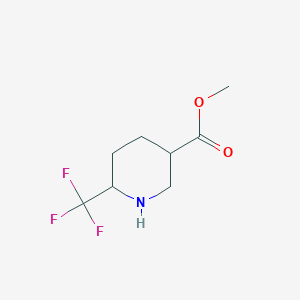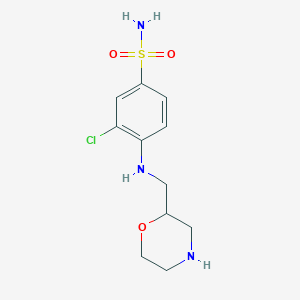
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate is an organic compound with the molecular formula C11H14N2O4S. This compound is characterized by the presence of an ethyl ester group, a nitro group, and a methylsulfanyl group attached to an aniline moiety. It is a unique compound that finds applications in various fields of scientific research due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate typically involves a multi-step process. One common method includes the nitration of 5-methylsulfanylaniline to introduce the nitro group, followed by the esterification of the resulting nitroaniline derivative with ethyl bromoacetate. The reaction conditions often involve the use of a strong acid, such as sulfuric acid, to facilitate the nitration, and a base, such as sodium carbonate, to neutralize the reaction mixture during esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.
相似化合物的比较
Similar Compounds
Ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate: Unique due to the presence of both nitro and methylsulfanyl groups.
Ethyl 2-(5-methylsulfanyl-2-aminoanilino)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-(5-methylsulfonyl-2-nitroanilino)acetate: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H14N2O4S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC 名称 |
ethyl 2-(5-methylsulfanyl-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H14N2O4S/c1-3-17-11(14)7-12-9-6-8(18-2)4-5-10(9)13(15)16/h4-6,12H,3,7H2,1-2H3 |
InChI 键 |
QJJIVGNOBMYHTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
